3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)10-3-6-15(7-10)12(18)9-1-4-14-5-2-9/h1-2,4-5,10H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFZICBZDYPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxazolidine-2,4-dione ring through cyclization and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of oxazolidine compounds exhibit antimicrobial properties. The presence of the pyridine ring may enhance these effects due to its ability to interact with biological targets .
- Anti-inflammatory Effects : Research indicates that compounds containing oxazolidine structures can modulate inflammatory pathways. This property is particularly relevant in the development of treatments for inflammatory diseases .
- Anticancer Activity : Some studies have evaluated the compound's efficacy against cancer cell lines. The unique structural features may contribute to its antiproliferative effects, making it a candidate for further investigation in oncology .
Synthetic Methodologies
The synthesis of 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has been explored through various routes:
- Condensation Reactions : The synthesis often involves condensation reactions between pyridine derivatives and pyrrolidine precursors, leading to the formation of the oxazolidine ring.
- Cyclization Techniques : Cyclization methods are crucial for constructing the oxazolidine framework. These techniques can include the use of electrophilic agents to facilitate ring closure.
- Functionalization : Post-synthesis modifications allow for the introduction of different substituents on the oxazolidine ring, potentially enhancing biological activity and selectivity.
Case Studies
Several case studies highlight the applications of this compound:
Antimicrobial Study
A study published in Chemical and Pharmaceutical Bulletin demonstrated that derivatives of oxazolidine showed significant antimicrobial activity against various bacterial strains. The structure-activity relationship indicated that modifications in the pyridine moiety could enhance efficacy .
Anti-inflammatory Research
Research published in MDPI explored the anti-inflammatory effects of oxazolidine derivatives in vitro. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, offering a potential therapeutic avenue for chronic inflammatory conditions .
Anticancer Evaluation
An investigation into the anticancer properties of related compounds revealed that certain derivatives exhibited cytotoxic effects against HeLa cells. The study emphasized the importance of structural variations in enhancing antiproliferative activity .
Mechanism of Action
The mechanism of action of 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two close analogs: Famoxadone (a known pesticide) and BF13942 (a naphthalene-substituted oxazolidine-dione derivative).
*Inferred based on structural analysis.
Key Observations:
- Molecular Weight and Lipophilicity: The target compound has the lowest molecular weight (~275.3 g/mol) due to its pyridine substituent, compared to BF13942 (324.33 g/mol) and Famoxadone (364.4 g/mol).
- Substituent Effects: Pyridine-4-carbonyl: Introduces a polarizable nitrogen atom, which may enhance binding to fungal enzymes via hydrogen bonding. Naphthalene-1-carbonyl (BF13942): A bulkier, highly lipophilic group likely increases environmental persistence but may reduce solubility. Phenoxyphenyl (Famoxadone): Provides steric bulk and aromaticity, contributing to broad-spectrum fungicidal activity .
Structural Insights from Crystallography
The SHELX program suite (e.g., SHELXL) is critical for resolving conformational details of such compounds . For example:
- Pyridine-substituted derivatives may adopt planar conformations, optimizing π-stacking with aromatic residues in target enzymes.
- Naphthalene-substituted analogs (e.g., BF13942) likely exhibit twisted geometries due to steric hindrance, affecting binding kinetics.
Biological Activity
The compound 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione , also known as an oxazolidinone derivative, has gained attention in pharmaceutical research due to its potential biological activities. This article aims to compile detailed findings regarding its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CN(C(=O)C2=C(N1)C(=O)N(C2=O)C)C(=O)C3=CC=CC=C3N=C2 |
Structural Features
The compound features a pyridine ring that is crucial for its biological interactions. The oxazolidine moiety contributes to its stability and reactivity, making it suitable for medicinal chemistry applications.
Antimicrobial Activity
Research has shown that oxazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications of the oxazolidinone structure can enhance activity against various bacterial strains, including resistant ones. The compound's mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to established antibiotics like linezolid .
Cytotoxic Effects
In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in pancreatic cancer cells through the activation of caspase pathways, suggesting potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Preliminary data suggest that it may inhibit enzymes such as cyclooxygenases (COX), which are implicated in inflammatory responses. This inhibition could provide therapeutic benefits in treating inflammatory diseases .
Study 1: Antibacterial Activity
A series of derivatives based on the oxazolidinone structure were synthesized and screened for antibacterial activity. The results indicated that compounds with electron-withdrawing groups on the pyridine ring showed enhanced activity against Gram-positive bacteria, with some derivatives exhibiting IC50 values below 10 µM .
Study 2: Anticancer Properties
In a comparative study of various oxazolidinone derivatives, the compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:
- Ribosomal Binding : The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
- Enzyme Interaction : It may act as a competitive inhibitor for key enzymes involved in metabolic processes.
- Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancer cells.
Q & A
Q. Key Metrics :
| Parameter | Target Value |
|---|---|
| R-factor | < 0.05 |
| CCDC Deposition | Required for validation |
Advanced: How can in vitro assays elucidate metabolic pathways in biological systems?
Answer:
Design assays focusing on cytochrome P450 (CYP) enzymes and esterase-mediated hydrolysis:
- CYP Inhibition Assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS. Reference famoxadone’s interaction with CYP3A4 .
- Esterase Stability : Incubate the compound with porcine liver esterase (PLE) at 37°C. Track ring-opening by NMR or UV-Vis spectroscopy.
- Reactive Intermediate Trapping : Add glutathione (GSH) to HLMs to detect thioether adducts, indicating electrophilic metabolites.
Q. Data Analysis :
- Compare kinetic parameters (Km, Vmax) with structurally similar oxazolidinediones like pentoxazone .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR :
- 1H/13C NMR : Identify pyrrolidine CH2 groups (δ 2.5–3.5 ppm) and oxazolidine-dione carbonyls (δ 165–175 ppm).
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the pyridine and pyrrolidine regions.
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹ and ~1820 cm⁻¹ for the dione ring) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion with < 3 ppm error).
Advanced: What strategies mitigate racemization during synthesis?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce stereochemistry at the pyrrolidine ring.
- Low-Temperature Reactions : Perform coupling steps at –20°C to reduce epimerization.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, as seen in related oxazolidinediones .
Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase.
Basic: How is the compound’s stability assessed under thermal stress?
Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss (%) at 25–300°C (heating rate: 10°C/min).
- Differential Scanning Calorimetry (DSC) : Identify melting points and exothermic decomposition events.
- Forced Degradation Studies : Heat solid samples at 80°C for 7 days and analyze by HPLC for degradants.
Reference : Pentoxazone’s stability profile suggests oxazolidinediones degrade via ring-opening above 150°C .
Advanced: What intermolecular interactions dominate its crystal packing?
Answer:
Analysis of analogous compounds (e.g., (E)-3-(pyridin-4-yl)acrylic acid derivatives) reveals:
- π-π Stacking : Between pyridine rings (distance ~3.5 Å).
- Hydrogen Bonds : N–H···O=C interactions involving the oxazolidine-dione carbonyls .
- Van der Waals Forces : Dominant in hydrophobic regions (e.g., pyrrolidine CH2 groups).
Software : Mercury (CCDC) for visualizing packing diagrams and Hirshfeld surface analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
